Thermodynamic Acidity of Bis(ethylsulfonyl)methane Derivatives versus Bis(benzylsulfonyl)methane Analogs
Aryl-substituted derivatives of bis(ethylsulfonyl)methane exhibit aqueous pKa values in the range 10–12 [1]. In contrast, the corresponding bis(benzylsulfonyl)methane derivatives, measured in 80% (w/w) DMSO–water at 25 °C, span pKa 7.75 ± 0.02 to 11.65 ± 0.02 [2]. Although the solvent systems differ (precluding a direct numeric subtraction), the benzylsulfonyl series extends to markedly lower pKa values, consistent with the additional electron-withdrawing inductive effect of the benzyl phenyl ring. The bis(ethylsulfonyl) system thus occupies an intermediate acidity window: stronger than many carbonyl-activated carbon acids but weaker than the most acidic benzylsulfonyl- or phenylsulfonyl-activated congeners [3]. This intermediate acidity can be advantageous when a sufficiently acidic C–H for convenient deprotonation under mild basic conditions is desired without the excessive reactivity that can accompany pKa values below ~8 [3].
| Evidence Dimension | Aqueous pKa range of aryl-substituted disulfonyl carbon acids |
|---|---|
| Target Compound Data | pKa = 10–12 (aryl-substituted bis(ethylsulfonyl)methanes, aqueous solution, 25 °C) |
| Comparator Or Baseline | pKa = 7.75–11.65 (bis(benzylsulfonyl)methane derivatives, 80% w/w DMSO–water, 25 °C) |
| Quantified Difference | Benzylsulfonyl series extends ~2.25 pK units lower (to 7.75) than the ethylsulfonyl series minimum (~10); direct aqueous-to-aqueous comparison not available |
| Conditions | Target: aqueous solution, spectrophotometric determination; Comparator: 80% (w/w) DMSO–water, spectrophotometric at 25 °C |
Why This Matters
For synthetic chemists selecting a disulfonyl C-acid building block, the ~2 pK-unit higher floor of bis(ethylsulfonyl)methane derivatives means a reduced propensity for premature deprotonation or side reactions during multistep sequences that involve acidic or protic conditions, relative to bis(benzylsulfonyl)methane derivatives.
- [1] Aiken, F.; Cox, B. G.; Sørensen, P. E. Proton transfer from carbon. A study of the acid–base-catalysed relaxation and the bromination of aryl-substituted methanedisulfones. J. Chem. Soc., Perkin Trans. 2 1993, 783–790. DOI: 10.1039/P29930000783. View Source
- [2] Ang, K. P.; Lee, T. W. S. High acidity disulphonyl carbon acids. Aust. J. Chem. 1977, 30 (3), 521–525. DOI: 10.1071/CH9770521. View Source
- [3] Binkowska, I.; Jarczewski, A. The nature of the products of deprotonation of disulfonyl carbon acids in acetonitrile solvent. J. Mol. Struct. 2006, 797 (1–3), 61–65. DOI: 10.1016/j.molstruc.2006.03.009. View Source
